molecular formula C22H16F4N6O2 B607573 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one CAS No. 1358715-18-0

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

Cat. No. B607573
CAS RN: 1358715-18-0
M. Wt: 472.4036
InChI Key: XJGXCBHXFWBOTN-UHFFFAOYSA-N
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Description

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

Two procedures for the preparation of a similar compound, 6-(trifluoromethyl)pyridin-2(1H)-one, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .

Scientific Research Applications

Ovarian Cancer Treatment

Fluzoparib has been approved in China for the treatment of ovarian cancer, including fallopian tube cancer or primary peritoneal cancer . It is particularly effective in patients with germline BRCA mutation who have undergone second-line or above chemotherapy .

Breast Cancer Treatment

Fluzoparib has shown promise in the treatment of triple-negative breast cancer (TNBC). A phase 1 trial of Fluzoparib in combination with apatinib showed acceptable safety and promising clinical activity in patients with advanced TNBC .

Prostate Cancer Treatment

Three trials are evaluating Fluzoparib in metastatic castration-resistant prostate cancer . The trials are investigating the efficacy of Fluzoparib as a first-line treatment, in combination therapy or monotherapy in patients who failed prior treatment .

Pancreatic Cancer Treatment

Phase II and III trials are investigating Fluzoparib for the treatment of pancreatic cancer . The results of these trials could potentially expand the applications of Fluzoparib in cancer treatment.

Lung Cancer Treatment

Fluzoparib is also being investigated for the treatment of lung cancer . The ongoing trials aim to determine the efficacy and safety of Fluzoparib in patients with this type of cancer.

DNA Repair Inhibition

Fluzoparib is a potent inhibitor of PARP1 enzyme activity, which plays a crucial role in DNA repair . By inhibiting this enzyme, Fluzoparib induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis . This mechanism of action is particularly effective in cancer cells deficient in homologous recombination repair .

Sensitization to Cytotoxic Drugs

Fluzoparib can sensitize both homologous recombination repair-deficient and proficient cells to cytotoxic drugs . This property makes Fluzoparib a valuable tool in combination therapies, enhancing the efficacy of other anticancer drugs.

Anti-Angiogenic Therapy

A phase 1 trial has shown that the combination of Fluzoparib and apatinib, a VEGFR2 inhibitor, is effective in treating advanced ovarian cancer and TNBC . This suggests that Fluzoparib could be used in anti-angiogenic therapy, a treatment strategy that inhibits the growth of new blood vessels needed by tumors to grow and metastasize .

Future Directions

It is expected that many novel applications of TFMP derivatives will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGXCBHXFWBOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluzoparib

CAS RN

1358715-18-0
Record name Fluzoparib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluzoparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUZULOPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid 1a (780 mg, 2.65 mmol) was dissolved in 15 mL of N,N-dimethylformamide, followed by addition of O-(1-benzotriazolyl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (1.80 g, 4.77 mmol), 2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine 19a (560 mg, 2.92 mmol, prepared according to a known method disclosed by “patent application WO2009025784”) and N,N-diisopropylethylamine (1.4 mL, 7.95 mmol). After stirring for 12 hours, the reaction mixture was concentrated under reduced pressure, added with 30 mL of H2O, extracted with ethyl acetate (30 mL×3). The organic phase was combined, washed with saturated sodium chloride solution (20 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by thin layer chromatography with elution system A to obtain 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one 19 (205 mg, yield 16.4%) as a light yellow solid.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

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